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molecular formula C7H14O<br>CH3CO(CH2)2CH(CH3)2<br>C7H14O B1664664 5-Methyl-2-hexanone CAS No. 110-12-3

5-Methyl-2-hexanone

Cat. No. B1664664
M. Wt: 114.19 g/mol
InChI Key: FFWSICBKRCICMR-UHFFFAOYSA-N
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Patent
US08524733B2

Procedure details

Paraformaldehyde (5.5 g, 183.33 mmol, 1.60 equiv) and dimethylamine hydrochloride (10 g, 122.70 mmol, 1.00 equiv) were added to a solution of 5-methylhexan-2-one (50 g, 437.83 mmol, 3.00 equiv) and methanol (30 mL). The resulting solution was heated at reflux for about 16 hours, and then the pH was adjusted to about 8 with sodium hydroxide (10%). Standard extractive workup with ether (3×100 mL) gave the title product as a yellow oil (12 g, yield=57%).
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
57%

Identifiers

REACTION_CXSMILES
[CH2:1]=O.Cl.[CH3:4][NH:5][CH3:6].[CH3:7][CH:8]([CH3:14])[CH2:9][CH2:10][C:11](=[O:13])[CH3:12].[OH-].[Na+]>CCOCC.CO>[CH3:4][N:5]([CH2:1][CH:10]([CH2:9][CH:8]([CH3:14])[CH3:7])[C:11](=[O:13])[CH3:12])[CH3:6] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
C=O
Name
Quantity
10 g
Type
reactant
Smiles
Cl.CNC
Name
Quantity
50 g
Type
reactant
Smiles
CC(CCC(C)=O)C
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about 16 hours
Duration
16 h

Outcomes

Product
Name
Type
product
Smiles
CN(C)CC(C(C)=O)CC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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